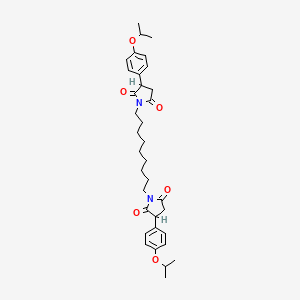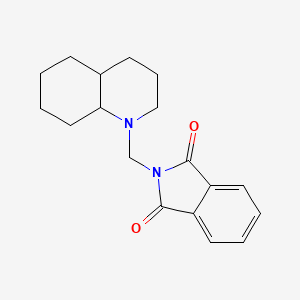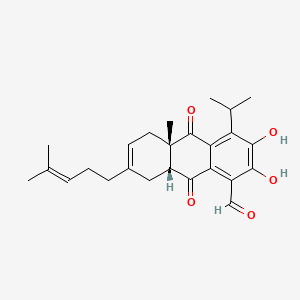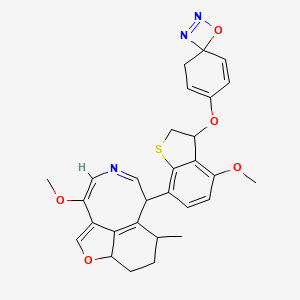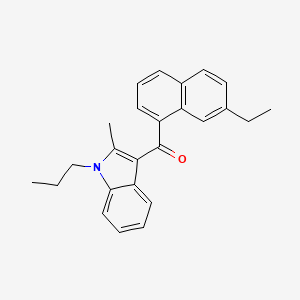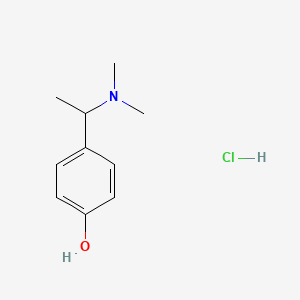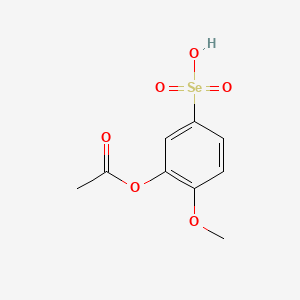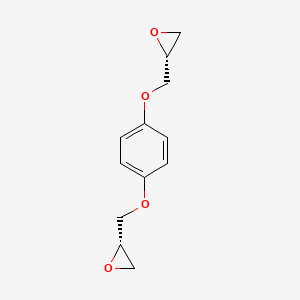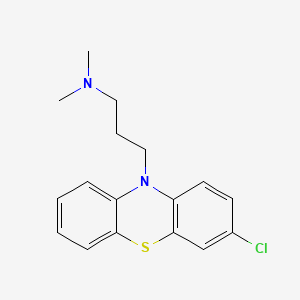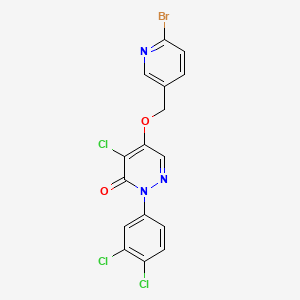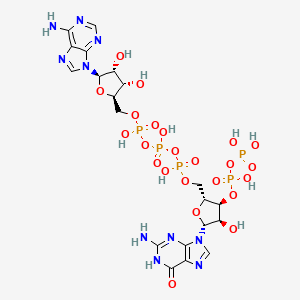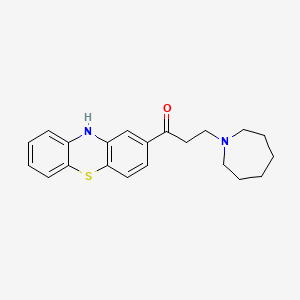
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with chlorophenyl and cyclohexylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-chlorophenyl)cyclohexyl)ethanone
- 4’-Cyclohexylacetophenone
Uniqueness
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
91307-05-0 |
|---|---|
Molecular Formula |
C30H28ClNO |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
1-[4-[2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)pyrrol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C30H28ClNO/c1-21(33)22-13-17-28(18-14-22)32-29(19-20-30(32)26-11-15-27(31)16-12-26)25-9-7-24(8-10-25)23-5-3-2-4-6-23/h7-20,23H,2-6H2,1H3 |
InChI Key |
VKBHAEUCNOLMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


